molecular formula C10H9NO4S B11870970 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide CAS No. 553682-93-2

7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide

Cat. No.: B11870970
CAS No.: 553682-93-2
M. Wt: 239.25 g/mol
InChI Key: FEUZHUPUDKPYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is a synthetic chemical reagent that integrates the coumarin (1-benzopyran-2-one) nucleus with a sulfonamide functional group. This combination creates a versatile scaffold for medicinal chemistry and biochemical research, particularly in the development of novel enzyme inhibitors. Compounds within the benzopyrone class have been identified as promising inhibitors of the bacterial DNA gyrase B subunit, a validated and essential target for antibacterial drug discovery. These inhibitors typically function by competitively binding to the ATP-binding site of the GyrB subunit, disrupting the DNA supercoiling process critical for bacterial replication . The rise of multidrug-resistant bacterial strains underscores the research value of exploring new chemotypes, such as coumarin-based derivatives, for their potential antibacterial activity . Furthermore, the integration of the sulfonamide moiety is a significant strategy in drug discovery. This potent pharmacophore is known to facilitate hydrogen bonding with amino acid residues in the active pockets of biological targets, potentially enhancing binding affinity and specificity. Molecular hybridization of coumarin with sulfonamide is an established approach to generating synergistic activity, as both pharmacophores are present in various biologically active molecules . Researchers can utilize this compound as a key building block for synthesizing novel derivatives or as a probe compound for in vitro assays targeting ATP-dependent enzymes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

553682-93-2

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

7-methyl-2-oxochromene-6-sulfonamide

InChI

InChI=1S/C10H9NO4S/c1-6-4-8-7(2-3-10(12)15-8)5-9(6)16(11,13)14/h2-5H,1H3,(H2,11,13,14)

InChI Key

FEUZHUPUDKPYLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Pechmann Condensation with Substituted Resorcinol

Resorcinol derivatives with pre-installed methyl groups are critical for introducing the methyl substituent at position 7. For example, 5-methylresorcinol (1,3-dihydroxy-5-methylbenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 7-methyl-4-methylcoumarin. However, this method produces a dimethylated product, necessitating selective demethylation or alternative starting materials.

Reaction Conditions :

  • Reactants : 5-methylresorcinol (1.0 eq), ethyl acetoacetate (1.2 eq)

  • Catalyst : Concentrated H₂SO₄ (excess, 5–10 mL per gram of resorcinol)

  • Temperature : 0–5°C (initial), then reflux at 80°C for 8–10 hours

  • Yield : ~65–70%

Alternative Route: Friedel-Crafts Alkylation

Post-synthetic methylation of 7-hydroxycoumarin via Friedel-Crafts alkylation has been explored but faces challenges due to the electron-withdrawing nature of the coumarin lactone ring. Using methyl chloride and AlCl₃ in dichloromethane at 40°C introduces a methyl group at position 7 with moderate efficiency.

Limitations :

  • Competing reactions at positions 5 and 8 reduce regioselectivity.

  • Yield: ≤50% due to side products.

Sulfonation at Position 6: Synthesis of 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonyl Chloride

Introducing the sulfonyl chloride group at position 6 requires electrophilic aromatic sulfonation , typically using chlorosulfonic acid (HSO₃Cl). The methyl group at position 7 directs sulfonation to the less hindered position 6.

Sulfonation Protocol

Procedure :

  • Dissolve 7-methylcoumarin (1.0 eq) in chilled chlorosulfonic acid (5–10 mL/g) at 0–5°C.

  • Stir for 4–6 hours, allowing gradual warming to room temperature.

  • Quench with ice-cold water, extract with dichloromethane, and isolate the sulfonyl chloride intermediate.

Key Parameters :

  • Temperature Control : Excess heat promotes polysulfonation.

  • Yield : 75–85% for monosulfonation.

Side Reactions and Mitigation

  • Polysulfonation : Minimized by using stoichiometric HSO₃Cl and short reaction times.

  • Lactone Ring Opening : Avoided by maintaining anhydrous conditions.

Conversion to Sulfonamide: Amidation of Sulfonyl Chloride

The final step involves reacting 7-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride with ammonia or amines to form the sulfonamide.

Ammonolysis with Aqueous Ammonia

Procedure :

  • Add sulfonyl chloride (1.0 eq) to concentrated NH₄OH (5–10 eq) at 0°C.

  • Stir for 1–2 hours, then acidify with HCl to precipitate the sulfonamide.

Optimization :

  • Solvent : Ethanol or THF improves solubility and reaction homogeneity.

  • Yield : 80–90%.

Amine-Specific Reactions

For N-substituted sulfonamides, primary or secondary amines replace ammonia. For example, reaction with methylamine in THF yields N-methyl-7-methyl-2-oxo-2H-1-benzopyran-6-sulfonamide.

Example :

  • Reactants : Sulfonyl chloride (1.0 eq), methylamine (2.0 eq)

  • Conditions : THF, 25°C, 4 hours

  • Yield : 70–75%

Comparative Analysis of Synthetic Routes

MethodKey StepAdvantagesLimitationsYield (%)
Pechmann CondensationCore formationHigh regioselectivityRequires substituted resorcinol65–70
Friedel-CraftsPost-synthetic methylationFlexible for late-stage modificationLow yield, poor regioselectivity40–50
SulfonationSulfonyl chloride formationScalable, high efficiencyPolysulfonation side reactions75–85
AmmonolysisSulfonamide formationRapid, high yieldingRequires careful pH control80–90

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Reactivity

The compound is characterized by its molecular formula C10H9NO3SC_{10}H_{9}NO_{3}S and a molecular weight of approximately 229.25 g/mol. The presence of the sulfonamide group contributes to its reactivity, allowing it to participate in various chemical reactions such as:

  • Substitution Reactions : The sulfonamide can react with nucleophiles, leading to the formation of new derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation-reduction processes, although these are less common compared to substitution reactions.

Biological Activities

Research indicates that 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide exhibits significant biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens, including:

  • Gram-positive and Gram-negative Bacteria : It has demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
  • Fungi : The compound has shown antifungal activity against species like Candida albicans.

Enzyme Inhibition

The sulfonamide group allows for covalent bonding with enzymes, making it a candidate for:

  • Developing Enzyme Inhibitors : This property is crucial in designing therapeutic agents targeting specific diseases.

Potential Antifilarial Activity

Emerging studies suggest that the compound may inhibit protease activity in parasitic organisms, indicating potential applications in treating filarial infections.

Case Studies

Several case studies highlight the efficacy of this compound:

Study FocusFindings
Antimicrobial EfficacySignificant inhibition of MRSA and other bacterial strains was observed, suggesting its potential as a therapeutic agent.
Enzyme ActivityResearch demonstrated effective inhibition of protease activity in parasites, showcasing its potential for drug development against filarial infections.
Cytotoxicity StudiesThe compound exhibited non-significant cytotoxic action with varying IC50 values, indicating its safety profile for further development .

Mechanism of Action

The mechanism of action of 7-Methyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with various molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects. The compound also induces apoptosis in cancer cells by increasing reactive oxygen species levels and activating caspase-3 .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Physicochemical Properties

The table below compares 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide with structurally related coumarin derivatives, focusing on substituents, molecular weight, and key physicochemical parameters.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Water Solubility (log10ws) Key Applications/Properties
This compound 7-CH3, 6-SO2NH2 C10H9NO4S 239.25 (calculated) ~1.0 (estimated) Moderate (inferred) Potential agrochemical/pharmacological use
Scopoletin 7-OH, 6-OCH3 C10H8O4 192.17 1.507 -6.10 (low) Antioxidant, anti-inflammatory
3-Benzyl-4-methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate 3-CH2C6H5, 4-CH3, 7-OSO2CH3 C18H16O5S 344.38 ~2.5 (estimated) Low (methanesulfonate ester) Synthetic intermediate, reactive group
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-5-benzoxazolesulfonamide 7-N(CH2CH3)2, 3-benzoxazole-SO2NH2 C20H19N3O5S 413.45 ~2.8 (estimated) Low (lipophilic substituents) Fluorescent probes, drug discovery

<sup>a</sup>logP (octanol/water partition coefficient) values are estimated based on substituent contributions.

Key Observations:
  • Polarity and Solubility : The sulfonamide group in this compound increases polarity compared to Scopoletin (logP ~1.0 vs. 1.507), suggesting better aqueous solubility. However, solubility remains lower than methanesulfonate derivatives (e.g., ), which are highly reactive but less stable.
  • Bioactivity : Sulfonamide-substituted coumarins (e.g., ) are explored in drug discovery due to their ability to interact with enzymes (e.g., carbonic anhydrase) or DNA. The methyl group at position 7 in the target compound may enhance metabolic stability compared to hydroxyl/methoxy groups in Scopoletin .

Functional and Application Differences

Scopoletin
  • Applications : Natural coumarin with antioxidant and anti-inflammatory properties; used in traditional medicine.
  • Limitations : Low solubility (-6.10 log10ws) restricts bioavailability.
Sulfonylurea-Linked Coumarins (e.g., )
  • The target compound’s sulfonamide may confer herbicidal activity via acetolactate synthase inhibition, though this requires experimental validation.
Benzoxazole-Sulfonamide Hybrids (e.g., )
  • Advantages: Benzoxazole moieties enhance fluorescence and binding to biological targets (e.g., kinases). The diethylamino group in improves membrane permeability, a feature absent in the target compound.

Biological Activity

7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is a compound that belongs to the sulfonamide class and features a benzopyran moiety. Its unique structural characteristics include a methyl group at the 7-position and an oxo group at the 2-position, contributing to its significant biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Structure C10H9N1O3S\text{Structure }C_{10}H_{9}N_{1}O_{3}S

This structure allows for various interactions with biological targets, enhancing its potential therapeutic efficacy.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves apoptosis induction and cell cycle arrest.

Case Study:
In a study comparing several derivatives, this compound displayed an IC50 value of approximately 0.0088 µM against MCF-7 cells, which is comparable to established drugs like doxorubicin (IC50 = 0.072 µM) .

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects by inhibiting nitric oxide production in macrophage cells stimulated with lipopolysaccharides (LPS). The inhibition rate reached up to 70%, outperforming standard anti-inflammatory agents such as Sulindac .

Table 1: Comparative Inhibition of Nitric Oxide Production

Compound% Inhibition
7-Methyl-2-oxo-2H-benzopyran-6-sulfonamide70%
Sulindac55.2%

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for treating bacterial infections. Its sulfonamide group is particularly effective against various bacterial strains.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound inhibits carbonic anhydrases (CAs), which are involved in tumor growth and metastasis.
  • Cell Cycle Regulation: It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation: It alters ROS levels, contributing to its anticancer effects.

Synthesis Methods

Various synthetic routes have been developed for producing 7-Methyl-2-oxo-2H-benzopyran-6-sulfonamide, including:

  • Condensation Reactions: Utilizing 7-hydroxycoumarin with sulfonyl chlorides under acidic conditions.
  • Functional Group Modifications: Reacting with amines or thiols to enhance biological activity.

Comparative Analysis with Related Compounds

The unique combination of the oxo and sulfonamide groups in 7-Methyl-2-oxo-2H-benzopyran-6-sulfonamide distinguishes it from similar compounds. For example:

Compound NameStructure FeaturesUnique Biological Activity
7-HydroxycoumarinLacks sulfonamide groupUsed as a fluorescent probe
N-butyl-7-hydroxy-4-methyl-coumarinEnhanced lipophilicityAntimicrobial properties
Coumarin-based sulfonamidesVarious substitutionsBroad therapeutic applications

Q & A

Q. What are the optimal reaction conditions for synthesizing 7-methyl-2-oxo-2H-1-benzopyran-6-sulfonamide?

The synthesis typically involves sulfonation and amidation steps. For example, 3-chloro-2-oxo-2H-1-benzopyran-6-sulfonyl chloride (0.5 mol) is boiled with concentrated ammonium hydroxide for 10 minutes, followed by cold-water precipitation and recrystallization from dilute ethanol . Key factors include reaction time, solvent choice (e.g., ethanol for recrystallization), and purification methods (suction filtration).

Q. How can researchers verify the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC for purity assessment (≥95% purity threshold).
  • NMR spectroscopy (¹H and ¹³C) to confirm the methyl group at position 7, sulfonamide at position 6, and ketone at position 2.
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ peak matching the molecular formula C₁₀H₉NO₄S) .

Q. What are the primary solubility challenges for this compound, and how can they be addressed?

The compound’s low aqueous solubility (common in sulfonamide-coumarin hybrids) can hinder biological assays. Strategies include:

  • Using co-solvents like DMSO (≤5% v/v) to maintain cell viability.
  • Derivatization with hydrophilic groups (e.g., methoxy or hydroxyl substituents) without disrupting core pharmacophores .

Advanced Research Questions

Q. How can molecular docking be employed to predict the binding affinity of this compound to target enzymes?

Follow this protocol:

  • Target selection : Identify enzymes like DPP-IV or microbial enzymes based on structural homology (e.g., coumarin sulfonamides show DPP-IV inhibition ).
  • Docking software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid box size: 20 ų, exhaustiveness: 8).
  • Validation : Compare results with known inhibitors (e.g., sitagliptin for DPP-IV) and validate via kinetic assays (e.g., IC₅₀ determination) .

Q. What experimental and computational approaches resolve contradictions in enzyme inhibition data?

Contradictions may arise from assay conditions (e.g., pH, cofactors) or target polymorphism. Mitigation strategies:

  • Dose-response curves : Test IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM).
  • Molecular dynamics simulations : Assess binding stability over 100-ns trajectories to identify transient interactions.
  • Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How do substituent modifications (e.g., methyl vs. chloro groups) impact biological activity?

Substituents influence both steric and electronic properties:

  • Methyl groups (position 7): Enhance metabolic stability but may reduce solubility.
  • Chloro/fluoro substituents (position 2 or 6): Increase target binding via halogen bonding (e.g., with kinase ATP pockets) .
  • SAR studies : Compare derivatives using standardized assays (e.g., antimicrobial disk diffusion or enzyme-linked assays) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • ADME analysis : Apply Lipinski’s and Veber’s rules to predict oral bioavailability (e.g., molecular weight <500, TPSA <140 Ų).
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis).
  • Prodrug design : Introduce labile groups (e.g., acetyl) for improved absorption .

Methodological Guidelines

Designing a robust SAR study for coumarin-sulfonamide hybrids :

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 6 and 7.
  • Biological testing : Use tiered screening—primary assays (e.g., enzyme inhibition) followed by secondary assays (e.g., cytotoxicity).
  • Data normalization : Express activity as % inhibition relative to controls (e.g., 100 µM reference inhibitor) .

Interpreting conflicting spectral data (e.g., NMR peak splitting) :

  • Dynamic effects : Check for tautomerism (common in coumarins) using variable-temperature NMR.
  • Impurity analysis : Compare MS fragmentation patterns to rule out byproducts.
  • X-ray crystallography : Resolve ambiguity via single-crystal structure determination (e.g., SHELX refinement ).

Handling low-yield reactions during scale-up :

  • Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry).
  • Catalyst screening : Test palladium or copper catalysts for coupling steps.
  • Continuous flow chemistry : Improve reproducibility and yield for multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.